

# The Pharmacological Virtues of Ziyuglycoside I and II: A Technical Guide

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## Compound of Interest

Compound Name: Ziyuglycoside I (Standard)

Cat. No.: B15558415

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## Abstract

Ziyuglycoside I and Ziyuglycoside II, triterpenoid saponins isolated from the root of *Sanguisorba officinalis* L., have garnered significant attention within the scientific community for their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacological properties of these two compounds, with a focus on their anti-cancer, anti-inflammatory, anti-wrinkle, and anti-angiogenic effects. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanisms of action, quantitative efficacy data, and the experimental protocols utilized in their investigation.

## Introduction

*Sanguisorba officinalis* L., commonly known as great burnet, has a long history of use in traditional medicine. Modern phytochemical investigations have led to the isolation and characterization of its bioactive constituents, among which Ziyuglycoside I and II have emerged as promising therapeutic candidates. This guide synthesizes the available preclinical data on these compounds, presenting it in a structured and accessible format to facilitate further research and development efforts.

## Pharmacological Properties of Ziyuglycoside I

Ziyuglycoside I has demonstrated significant potential in dermatology and in the management of inflammatory conditions.

## Anti-Wrinkle and Pro-Collagen Synthesis Activity

Ziyuglycoside I has been shown to exhibit potent anti-wrinkle properties, primarily through its ability to stimulate the production of type I collagen, a key structural protein in the skin that diminishes with age.

Table 1: Effect of Ziyuglycoside I on Type I Collagen Synthesis in Normal Human Fibroblasts[1]

Concentration (µM)	Increase in Type I Collagen Synthesis (%)
50	71.3

## Anti-Inflammatory Activity

In a preclinical model of collagen-induced arthritis in mice, Ziyuglycoside I was observed to alleviate the clinical manifestations of the disease. Its mechanism of action involves the inhibition of plasma cell expansion, suggesting a potential role in the treatment of antibody-mediated autoimmune diseases.[2]

## Pharmacological Properties of Ziyuglycoside II

Ziyuglycoside II has been more extensively studied and has shown a broader range of pharmacological effects, particularly in the field of oncology.

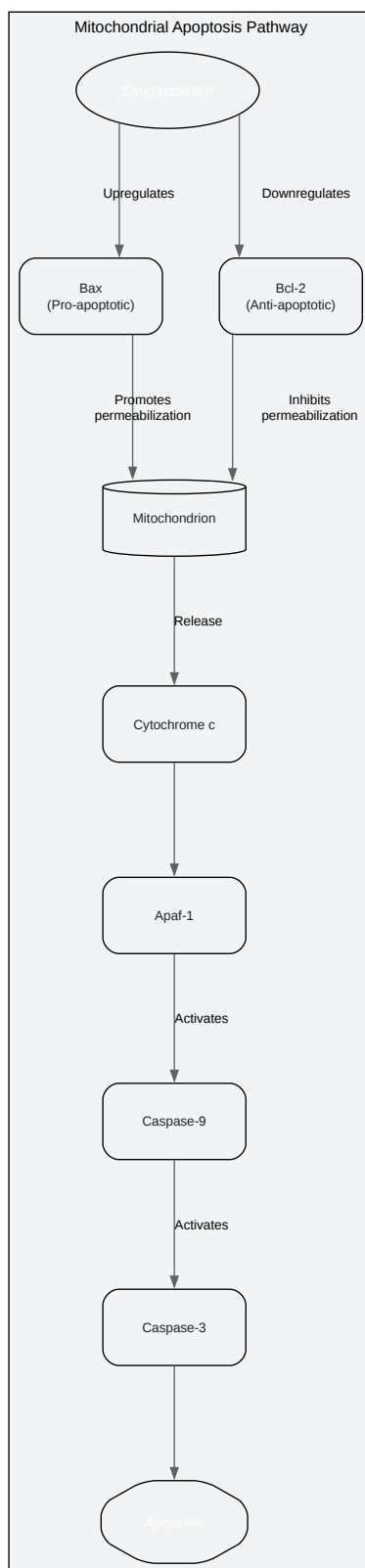
## Anti-Cancer Activity

Ziyuglycoside II exhibits significant cytotoxic effects against a variety of cancer cell lines, particularly those of the digestive system. Its anti-cancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the generation of oxidative stress.

Table 2: In Vitro Cytotoxicity of Ziyuglycoside II (IC50 Values)

Cell Line	Cancer Type	IC50 (μM) - 24h	IC50 (μM) - 48h	Reference
HepG2	Hepatocellular Carcinoma	48.16	32.88	[3]
HuCC1	Cholangiocarcinoma	79.28	62.32	[3]
BGC-823	Gastric Cancer	91.93	72.86	[3]
BGC-823	Gastric Cancer	14.40	10.11	[4]
HCT116	Colorectal Cancer	73.40	58.07	[3]
OE21	Esophageal Cancer	-	-	[5]
PANC-1	Pancreatic Cancer	-	-	[5]

Ziyuglycoside II triggers the intrinsic pathway of apoptosis, characterized by changes in the expression of Bcl-2 family proteins and the activation of caspases.

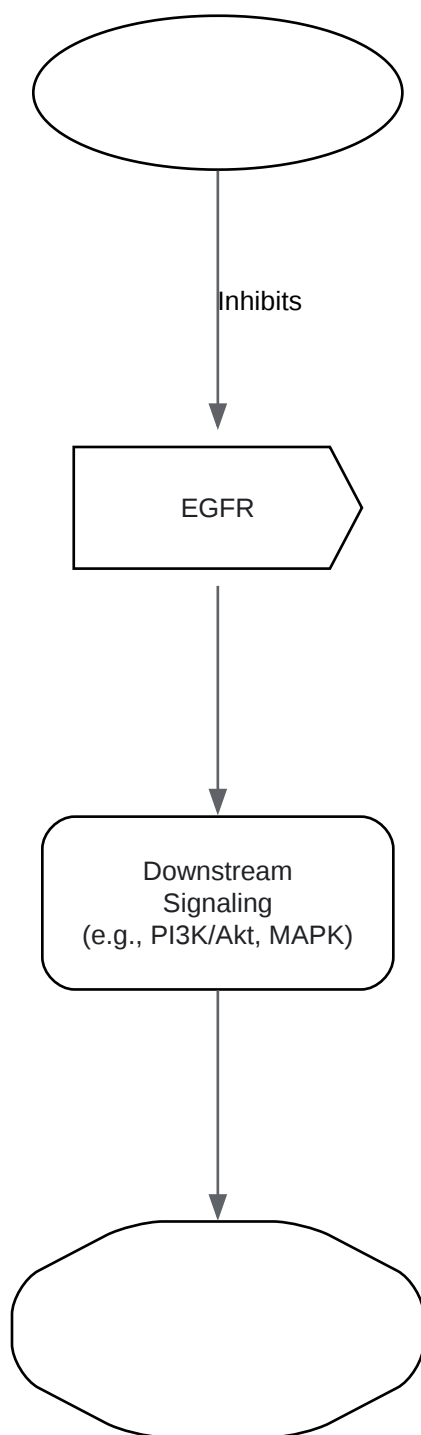


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### Mitochondrial Apoptosis Pathway Induced by Ziyuglycoside II

Ziyuglycoside II has been identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cancer cell proliferation and survival.

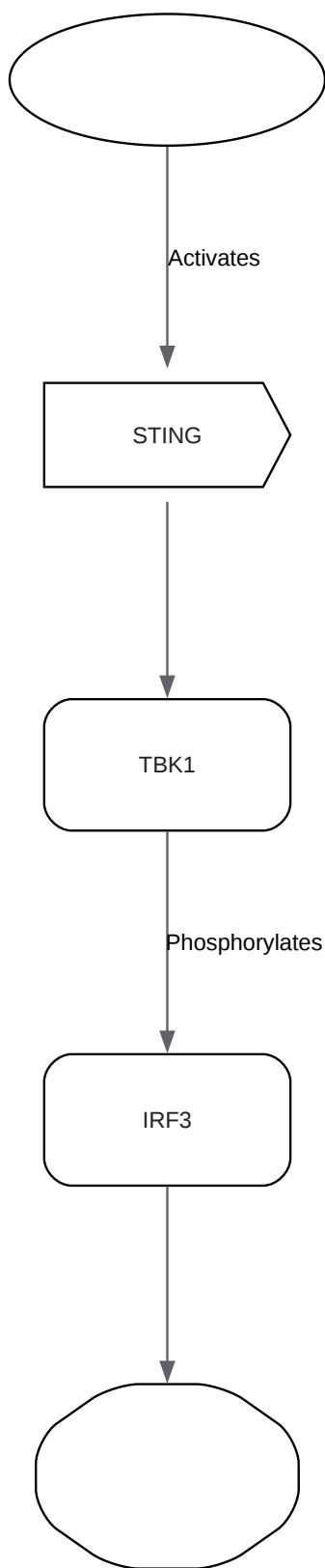
[\[4\]](#)[\[5\]](#)



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### Inhibition of EGFR Signaling by Ziyuglycoside II

Ziyuglycoside II has been identified as a small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune system that can trigger anti-tumor immunity.



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Activation of the STING Pathway by Ziyuglycoside II

In the context of osteosarcoma, Ziyuglycoside II has been shown to suppress metastasis by inhibiting the Wnt/ $\beta$ -catenin signaling pathway.[6]

## Anti-Angiogenic Activity

Ziyuglycoside II demonstrates anti-angiogenic properties by inhibiting key processes in the formation of new blood vessels, such as the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[7]

## Pharmacokinetics

A study in rats has provided key pharmacokinetic parameters for both Ziyuglycoside I and II, highlighting their bioavailability following oral and intravenous administration.

Table 3: Pharmacokinetic Parameters of Ziyuglycoside I and II in Rats[5][8]

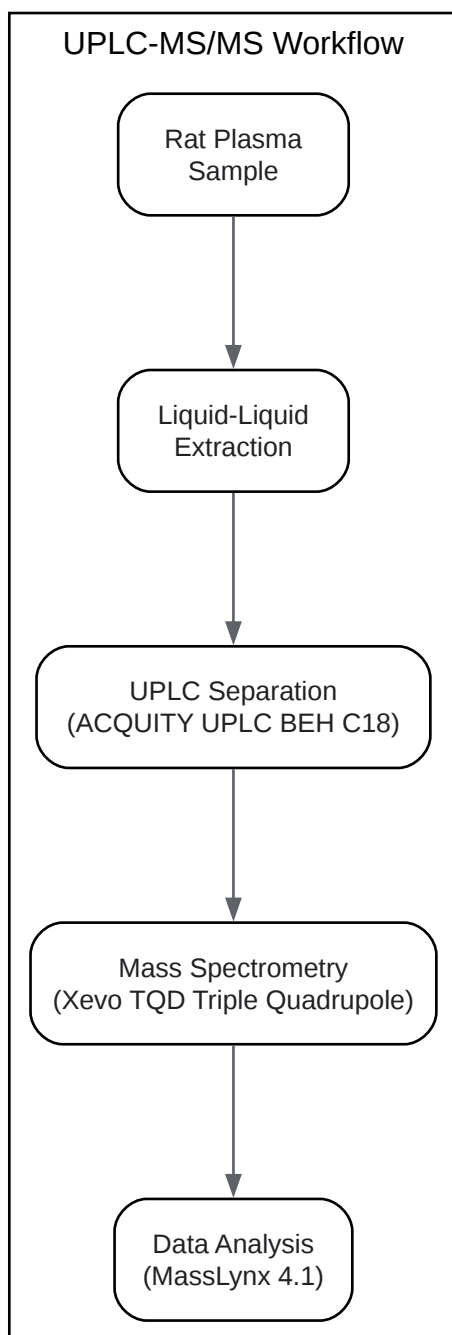
Compound	Administration Route	Dose (mg/kg)	T <sub>1/2</sub> (h)	C <sub>max</sub> (ng/mL)	AUC(0-t) (ng·h/mL)	Bioavailability (%)
Ziyuglycoside I	Intravenous	1	1.8 ± 0.7	-	838.3 ± 250.3	-
Ziyuglycoside I	Intragastric	5	5.1 ± 2.5	13.7 ± 2.5	109.0 ± 11.8	2.6
Ziyuglycoside II	Intravenous	1	6.2 ± 3.1	-	1979.2 ± 185.7	-
Ziyuglycoside II	Intragastric	5	-	101.4 ± 19.3	459.1 ± 72.4	4.6

## Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies. For complete and detailed protocols, readers are encouraged to consult the primary literature.

## UPLC-MS/MS for Pharmacokinetic Analysis[5][8]





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#### UPLC-MS/MS Experimental Workflow

- **Sample Preparation:** Rat plasma samples were thawed at room temperature. A liquid-liquid extraction was performed using ethyl acetate. The organic layer was separated and evaporated to dryness. The residue was reconstituted for analysis.

- **Chromatographic System:** An ACQUITY UPLC system was used with an ACQUITY UPLC BEH C18 column.
- **Mobile Phase:** A gradient elution was performed with a mobile phase consisting of acetonitrile and water (containing 0.1% formic acid).
- **Mass Spectrometry:** A Xevo TQD triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for detection. The analysis was performed in the multiple reaction monitoring (MRM) mode.
- **Data Acquisition and Analysis:** Data were acquired and processed using MassLynx 4.1 software.

## Cell Viability Assay (CCK-8)[3]

- **Cell Seeding:** Cancer cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
- **Treatment:** Cells were treated with various concentrations of Ziyuglycoside II for 24 or 48 hours.
- **Assay:** After the treatment period, Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for a specified time.
- **Measurement:** The absorbance was measured at 450 nm using a microplate reader. Cell viability was calculated as a percentage of the control group.

## Western Blotting for Apoptosis-Related Proteins[9][10]

- **Cell Lysis:** Cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration was determined using a BCA protein assay kit.
- **SDS-PAGE and Transfer:** Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

- **Blocking and Antibody Incubation:** The membrane was blocked with non-fat milk or bovine serum albumin and then incubated with primary antibodies against Bax, Bcl-2, cytochrome c, and  $\beta$ -actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.
- **Detection:** The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

## Type I Collagen Synthesis Assay[1]

- **Cell Culture:** Normal human fibroblasts were cultured in appropriate media.
- **Treatment:** Cells were treated with various concentrations of Ziyuglycoside I.
- **Sample Collection:** The cell culture supernatant was collected.
- **ELISA:** The concentration of type I pro-collagen in the supernatant was quantified using a commercially available ELISA kit according to the manufacturer's instructions.

## Conclusion

Ziyuglycoside I and II are promising natural compounds with a range of pharmacological properties that warrant further investigation. Ziyuglycoside I shows potential as a topical agent for anti-aging and as a therapeutic for inflammatory diseases. Ziyuglycoside II demonstrates significant anti-cancer activity through multiple mechanisms, including the induction of apoptosis and the modulation of key signaling pathways, as well as anti-angiogenic effects. The data presented in this guide underscore the therapeutic potential of these compounds and provide a foundation for future research aimed at translating these preclinical findings into clinical applications. Further studies are needed to fully elucidate their mechanisms of action, to assess their safety and efficacy in more complex in vivo models, and to optimize their delivery for therapeutic use.

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